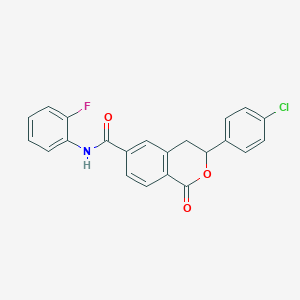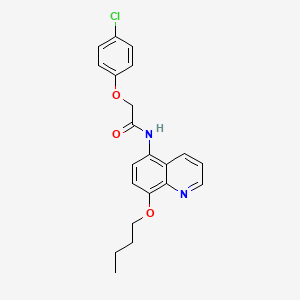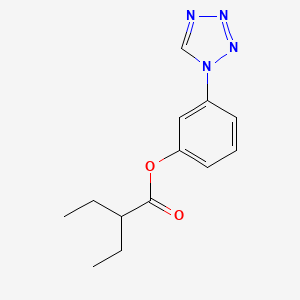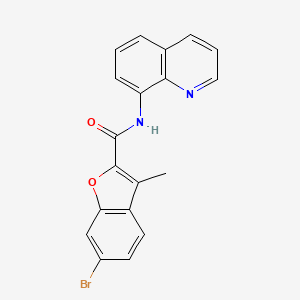![molecular formula C23H24N2O2S B11323154 1-(4-ethoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11323154.png)
1-(4-ethoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ETHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a synthetic organic compound that belongs to the class of cyclopenta[d]pyrimidin-2-ones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and cyclopenta[d]pyrimidin-2-one derivatives. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the ethoxy and methylphenyl groups.
Sulfurization: reactions to attach the sulfanyl group.
Cyclization: reactions to form the cyclopenta[d]pyrimidin-2-one core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-ETHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups (if present) to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(4-ETHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-METHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE
- 1-(4-ETHOXYPHENYL)-4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE
Uniqueness
The uniqueness of 1-(4-ETHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C23H24N2O2S |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
1-(4-ethoxyphenyl)-4-[(2-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C23H24N2O2S/c1-3-27-19-13-11-18(12-14-19)25-21-10-6-9-20(21)22(24-23(25)26)28-15-17-8-5-4-7-16(17)2/h4-5,7-8,11-14H,3,6,9-10,15H2,1-2H3 |
InChI-Schlüssel |
FBSDXJGROOUMLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[2,2-Dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B11323078.png)
![3-((2E)-3-phenylprop-2-enyl)-9-(3-chloro-4-methylphenyl)-1-methyl-1,3,5-trihyd ro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione](/img/structure/B11323087.png)
![N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11323098.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11323103.png)


![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11323115.png)
![2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11323123.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B11323129.png)

![3-(3-chlorobenzyl)-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11323139.png)



